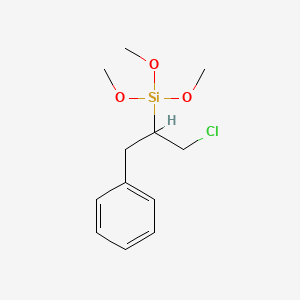
N,N,N',N'-Tetraethyl-1-(triethylsilyl)boranediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine: is a chemical compound that belongs to the class of boranediamines It is characterized by the presence of tetraethyl groups attached to the nitrogen atoms and a triethylsilyl group attached to the boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine typically involves the reaction of a boron-containing precursor with an amine. One common method is the reaction of triethylsilane with a boron trihalide (such as boron trichloride) in the presence of a tetraethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The reaction conditions often include low temperatures and the use of a solvent such as tetrahydrofuran to facilitate the reaction.
Industrial Production Methods: Industrial production of N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: It can be reduced to form boron-hydrogen compounds.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions. The reactions are often carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Boron-oxygen compounds such as boronic acids or boronates.
Reduction: Boron-hydrogen compounds such as boranes.
Substitution: Compounds with different functional groups replacing the triethylsilyl group.
Scientific Research Applications
N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. It can also serve as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the development of boron-based drugs and therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities.
Medicine: Research is ongoing into the use of boron-containing compounds in cancer treatment, particularly in boron neutron capture therapy (BNCT). N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine may serve as a potential candidate for such applications.
Industry: The compound can be used in the production of advanced materials, such as boron-containing polymers and ceramics. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine involves its interaction with molecular targets through its boron and nitrogen atoms. The compound can form stable complexes with various substrates, facilitating chemical transformations. The triethylsilyl group can enhance the compound’s solubility and stability, allowing for efficient reactions under mild conditions. The molecular pathways involved in its action include nucleophilic addition, coordination to metal centers, and participation in catalytic cycles.
Comparison with Similar Compounds
N,N,N’,N’-Tetraethyl-1,3-propanediamine: This compound has a similar structure but lacks the triethylsilyl group. It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound has methyl groups instead of ethyl groups. It is used in similar applications but may exhibit different reactivity and properties.
N,N,N’,N’-Tetraethylethylenediamine: This compound has an ethylene backbone instead of a propylene backbone. It is used as a chelating agent and in the synthesis of coordination complexes.
Uniqueness: N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine is unique due to the presence of the triethylsilyl group, which imparts distinct properties such as increased solubility and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of boron-containing compounds and advanced materials.
Properties
CAS No. |
166329-95-9 |
|---|---|
Molecular Formula |
C14H35BN2Si |
Molecular Weight |
270.34 g/mol |
IUPAC Name |
N-[diethylamino(triethylsilyl)boranyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H35BN2Si/c1-8-16(9-2)15(17(10-3)11-4)18(12-5,13-6)14-7/h8-14H2,1-7H3 |
InChI Key |
QEJKRKPQABPJOT-UHFFFAOYSA-N |
Canonical SMILES |
B(N(CC)CC)(N(CC)CC)[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)

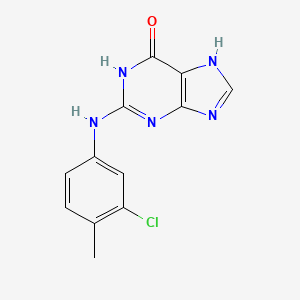

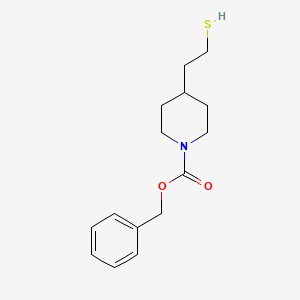



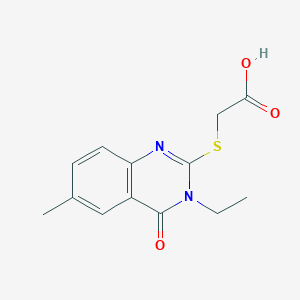
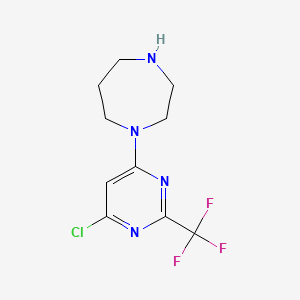
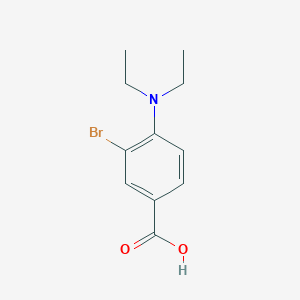
![(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate](/img/structure/B11847477.png)
